molecular formula C9H10N2O2 B2833203 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid CAS No. 1023813-84-4

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B2833203
M. Wt: 178.191
InChI Key: FLINNDHOXHSZJW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1023813-84-4 . It has a molecular weight of 178.19 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid, has been a topic of interest in recent years . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is C9H10N2O2 . Its average mass is 134.178 Da and its mono-isotopic mass is 134.084396 Da .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which includes 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Fluoronaphthoic Acids : Aryl carboxamides, integral to several biologically active compounds, include the synthesis of fluorinated naphthoic acids, a lesser-known counterpart to benzoic acids. This research presents methods for synthesizing mono- and difluoronaphthoic acids, contributing to the chemical repertoire with potential for varied scientific applications (Tagat et al., 2002).

Supramolecular Networks : Exploring the weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives has expanded understanding of binding mechanisms. The study on multicomponent organic salts from monocarboxylic to tricarboxylic acids highlights the construction of supramolecular networks through hydrogen bonding, underpinning advancements in materials science and crystal engineering (Jin et al., 2011).

Antibacterial Agents : The development of antibacterial agents like 1-vinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showcases the medicinal applications of naphthyridine derivatives. This research emphasizes the synthesis and structure-activity relationships of these compounds, providing insights into the design of novel antibiotics (Mishio et al., 1985).

Spectroscopic Properties : The synthesis of polyfunctionally substituted naphthyridines, with potential pharmacological activities, has been detailed. The spectroscopic analysis supports their structural integrity and suggests applications in drug development and materials science (Perillo et al., 2009).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLINNDHOXHSZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid

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